molecular formula C28H21N3O7S B7730099 MFCD01949825

MFCD01949825

Cat. No.: B7730099
M. Wt: 543.5 g/mol
InChI Key: RKDGVJWXFBXZPA-XMHGGMMESA-N
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Description

Compounds in this class often exhibit unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), making them valuable intermediates. However, the absence of direct data on MFCD01949825 necessitates a comparative analysis with structurally or functionally similar compounds to infer its properties and applications.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O7S/c1-3-37-28(33)25-23(17-7-9-21(36-2)10-8-17)16-39-27(25)30-26(32)19(15-29)14-22-11-12-24(38-22)18-5-4-6-20(13-18)31(34)35/h4-14,16H,3H2,1-2H3,(H,30,32)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDGVJWXFBXZPA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01949825 involves several steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:

    Step 1: Initial reaction of starting materials under controlled conditions.

    Step 2: Purification of the intermediate product.

    Step 3: Final reaction to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the starting materials are of high quality.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD01949825 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD01949825 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD01949825 exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Property CAS 1046861-20-4 CAS 1761-61-1 CAS 102562-86-7
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₈H₁₀N₂O
Molecular Weight 235.27 g/mol 201.02 g/mol 150.18 g/mol
LogP (XLOGP3) 2.15 2.15 (estimated) Not reported
Solubility (mg/mL) 0.24 0.687 13,600.0
Bioavailability Score 0.55 0.55 Not reported
BBB Permeability Yes Not reported No

Research Findings and Implications

Structural Similarities and Divergences

  • CAS 1046861-20-4 shares the boronic acid functional group, which is critical for cross-coupling reactions. Its bromo and chloro substituents enhance electrophilicity compared to simpler arylboronic acids .
  • CAS 102562-86-7 demonstrates exceptional solubility (>13,000 mg/mL) due to its nitrogen-rich structure, but its lack of BBB permeability restricts CNS applications .

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